molecular formula C13H21N5 B11745883 1,5-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine CAS No. 1855937-60-8

1,5-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B11745883
CAS No.: 1855937-60-8
M. Wt: 247.34 g/mol
InChI Key: YORUEUFWONXLDP-UHFFFAOYSA-N
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Description

1,5-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its two pyrazole rings, each substituted with methyl groups, and a propyl group attached to one of the pyrazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . This reaction yields regioisomeric pyrazoles, which can be separated and purified through various chromatographic techniques.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as halides or alkoxides in polar solvents.

Major Products

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with key proteins involved in inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dimethyl-1H-pyrazole
  • 4-methyl-1H-pyrazole
  • 1-propyl-1H-pyrazole

Uniqueness

1,5-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is unique due to its dual pyrazole ring structure and specific substitution pattern. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

1855937-60-8

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

1,5-dimethyl-N-[(3-methyl-1-propylpyrazol-4-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C13H21N5/c1-5-6-18-9-12(10(2)16-18)7-14-13-8-15-17(4)11(13)3/h8-9,14H,5-7H2,1-4H3

InChI Key

YORUEUFWONXLDP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)CNC2=C(N(N=C2)C)C

Origin of Product

United States

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